(S)-(-)-5'-Benzyloxyphenyl Carvedilol

説明

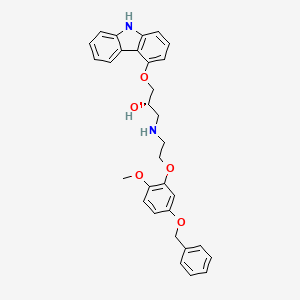

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXJWOZEWRBDU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118466 | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217822-96-2 | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Pathways for 5'-Benzyloxyphenyl Carvedilol Derivatives

The synthesis of (S)-(-)-5'-benzyloxyphenyl carvedilol begins with the foundational carvedilol structure. Carvedilol itself is synthesized via a condensation reaction between 4-(2,3-epoxy propoxy)carbazole (Formula II) and 2-(2-methoxy phenoxy)ethylamine (Formula III) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at 50–100°C . This step minimizes the formation of the bis-impurity (Formula IV), a common byproduct in earlier methods .

To introduce the benzyloxy group at the 5'-position, a hydroxylated intermediate—5'-hydroxyphenyl carvedilol—serves as the precursor. This intermediate is synthesized either through microbial metabolism or chemical hydroxylation of carvedilol . Benzylation is then achieved via a Williamson ether synthesis, employing benzyl bromide and a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at 60–80°C.

Key Reaction Parameters for Benzylation

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 70°C, 12 hours |

| Yield | 78–82% |

Stereochemical Control and Chiral Resolution

Carvedilol contains one chiral center, necessitating enantioselective synthesis or resolution to isolate the (S)-(-)-enantiomer. Asymmetric epoxide ring-opening reactions using chiral catalysts (e.g., Jacobsen’s catalyst) during the initial condensation step can yield enantiomerically enriched carvedilol . However, racemic mixtures are more commonly resolved via chiral chromatography or diastereomeric salt formation.

For 5'-benzyloxyphenyl carvedilol, chiral purity is maintained by:

-

Chiral Stationary Phase Chromatography : Utilizing cellulose-based columns with hexane:isopropanol (90:10) eluent to separate enantiomers .

-

Enzymatic Resolution : Lipases selectively acetylate the (R)-(+)-enantiomer, leaving the (S)-(-)-form unreacted for subsequent benzylation.

Purification and Impurity Mitigation

The benzylation step introduces impurities such as unreacted 5'-hydroxyphenyl carvedilol and over-alkylated products. Purification strategies include:

-

Acid-Base Extraction : Crude product is dissolved in dichloromethane and washed with dilute HCl (pH 4.0–4.5) to remove basic impurities .

-

Crystallization : Recrystallization from ethyl acetate yields 95–98% pure this compound .

Comparative Purity Data

| Purification Method | Purity (%) | Impurity Profile |

|---|---|---|

| Acid-Base Extraction | 92 | 5% unreacted starting material |

| Crystallization | 98 | <2% bis-impurity |

Analytical Characterization

Final product validation employs:

-

High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/ammonium formate buffer (pH 3.0) mobile phase, retention time = 8.2 min .

-

Mass Spectrometry (MS) : [M+H]⁺ = 526.3 m/z, confirming benzylation .

-

Optical Rotation : [α]D²⁵ = -12.5° (c = 1.0 in methanol), verifying the (S)-configuration .

Scalability and Industrial Considerations

Large-scale synthesis requires:

化学反応の分析

Types of Reactions

(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .

科学的研究の応用

Pharmacological Properties

Carvedilol is classified as a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic receptor blocking activity. The S(-) enantiomer is specifically responsible for the beta-blocking effects, while both enantiomers exhibit alpha-blocking activity. This dual action leads to significant cardiovascular benefits, including:

- Vasodilation : The alpha-1 antagonism results in decreased peripheral vascular resistance, which lowers systemic blood pressure.

- Heart Rate Modulation : By blocking beta-adrenergic receptors, carvedilol reduces heart rate and myocardial oxygen demand without causing reflex tachycardia, which is a common issue with other antihypertensive agents .

Heart Failure Management

(S)-(-)-5'-Benzyloxyphenyl carvedilol is primarily indicated for the treatment of congestive heart failure (CHF). Clinical studies have demonstrated that it significantly reduces mortality and hospitalization rates among patients with moderate to severe heart failure. The mechanism involves the inhibition of adrenergic receptors, leading to improved cardiac output and reduced workload on the heart .

Antihypertensive Effects

While not typically a first-line treatment for hypertension, carvedilol has shown efficacy in lowering blood pressure compared to placebo treatments. Its unique pharmacodynamic profile allows it to maintain cardiac output while effectively managing blood pressure levels .

Cardiovascular Toxicity Treatment

Carvedilol is also utilized in managing acute cardiovascular toxicity caused by sympathomimetics, such as those seen in drug overdoses (e.g., amphetamines). Its ability to block both alpha and beta receptors provides a protective effect against the overstimulation of the cardiovascular system during such toxic events .

Case Studies and Clinical Trials

Numerous clinical trials have validated the efficacy of carvedilol in various populations:

- COPERNICUS Trial : This landmark study demonstrated that carvedilol significantly reduced mortality by 35% compared to placebo in patients with severe heart failure. The trial included 2,289 participants and highlighted the compound's role in improving survival rates and reducing hospitalizations .

- HEART Failure Study : A meta-analysis indicated that carvedilol treatment led to a 24% reduction in all-cause mortality and a significant decrease in cardiovascular-related hospitalizations among patients with heart failure .

Metal-Chelating Properties

Recent research has explored the metal-chelating properties of carvedilol, suggesting potential antioxidant activities that may further enhance its therapeutic profile. Studies have shown that carvedilol can form complexes with metal ions such as iron(III), zinc(II), and copper(II), which may contribute to its protective effects against oxidative stress in cardiovascular diseases .

Summary of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Heart Failure Management | Reduces mortality and hospitalizations; improves cardiac function | High |

| Antihypertensive Effects | Lowers blood pressure without causing reflex tachycardia | Moderate |

| Cardiovascular Toxicity | Effective in treating toxicity from sympathomimetics | High |

| Metal-Chelating Properties | Potential antioxidant effects through metal ion complexation | Emerging |

作用機序

The mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves its interaction with beta-adrenergic and alpha-1 adrenergic receptors. By blocking these receptors, the compound reduces heart rate, myocardial contractility, and vascular resistance, leading to decreased blood pressure and improved cardiac output. The (S)-(-) enantiomer specifically exhibits higher affinity and efficacy in blocking these receptors compared to the ®-(+)-enantiomer .

類似化合物との比較

Similar Compounds

Carvedilol: The racemic mixture containing both (S)-(-) and ®-(+) enantiomers.

Metoprolol: A selective beta-1 adrenergic antagonist.

Propranolol: A non-selective beta-adrenergic antagonist.

Uniqueness

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its higher pharmacological activity and selectivity for beta-adrenergic and alpha-1 adrenergic receptors. This makes it more effective in treating cardiovascular conditions with fewer side effects compared to other beta-blockers .

生物活性

(S)-(-)-5'-Benzyloxyphenyl carvedilol is a derivative of carvedilol, a well-known non-selective beta-blocker and alpha-1 blocker. This compound has garnered attention due to its potential therapeutic applications and unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacodynamics, and clinical implications.

Overview of Carvedilol

Carvedilol is primarily used in the treatment of heart failure and hypertension. It functions as a non-selective adrenergic antagonist, exhibiting both beta-adrenergic blocking and alpha-1 adrenergic blocking activities. The S(–) enantiomer is responsible for the beta-blocking effects, while both enantiomers contribute to alpha-blocking activity .

The biological activity of this compound can be understood through its interaction with various receptors:

- Beta-Adrenergic Receptors : The compound exhibits high affinity for β1 (K_i = 0.32 nM) and β2 (K_i = 0.13–0.40 nM) adrenergic receptors. This interaction leads to decreased heart rate and myocardial contractility .

- Alpha-Adrenergic Receptors : It also acts on α1 (K_i = 3.4 nM) and α2 (K_i = 2,168 nM) receptors, contributing to vasodilation and reduced peripheral resistance .

- Serotonin Receptors : The compound has antagonistic effects on serotonin receptors (5-HT_1A and 5-HT_2), which may play a role in its antidepressant-like effects observed in some studies .

Pharmacodynamics

The pharmacodynamics of this compound include:

| Receptor | K_i (nM) | Action |

|---|---|---|

| β1 | 0.32 | Antagonist |

| β2 | 0.19–0.25 | Antagonist |

| α1 | 3.4 | Antagonist |

| α2 | 2,168 | Antagonist |

| 5-HT_1A | 3.4 | Antagonist |

| 5-HT_2 | 207 | Antagonist |

Clinical Implications

Recent studies have explored the potential benefits of this compound beyond traditional uses:

- Cardiovascular Benefits : Due to its vasodilatory properties, it may improve outcomes in patients with heart failure by reducing afterload and enhancing cardiac output .

- Antioxidant Properties : Carvedilol has been shown to exhibit antioxidant effects, which may protect against oxidative stress in cardiovascular diseases .

- Anti-inflammatory Effects : The compound may reduce neutrophil infiltration and inhibit apoptosis, contributing to improved myocardial remodeling following acute myocardial infarction .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that carvedilol can inhibit the expression of angiotensin-converting enzyme (ACE), potentially reducing the risk of SARS-CoV-2 infection by limiting viral entry into host cells . In vitro assays showed that carvedilol significantly reduced ACE expression levels in human lung epithelial cells.

- Nanoparticle Formulations : A study involving carvedilol-loaded albumin nanoparticles reported an extended circulation time for the drug when encapsulated, improving its therapeutic efficacy compared to free carvedilol . The half-life was increased from approximately 4.34 hours for free carvedilol to about 23.56 hours when delivered via nanoparticles.

- Metabolite Activity : The metabolites of carvedilol have shown varied biological activities, with one metabolite exhibiting a β-blockade potency approximately 13 times greater than that of the parent compound . This highlights the significance of understanding the pharmacokinetics and dynamics of both the parent compound and its metabolites for optimizing therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for enantiomeric separation and quantification of (S)-(-)-5'-Benzyloxyphenyl Carvedilol in pharmacokinetic studies?

- Methodological Answer: Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak AD or OD) with mobile phases containing acetonitrile and modifiers like diethylamine (DEA) or trifluoroacetic acid (TFA) is effective. Validation parameters must include accuracy (recovery 95–105%), precision (RSD < 5%), linearity (R² > 0.99), and limits of detection/quantification (LOD/LOQ) . For population pharmacokinetic studies, method modifications may be required to account for matrix effects in biological samples .

Q. How are the pharmacokinetic (PK) parameters of this compound characterized in preclinical models?

- Methodological Answer: Conduct in vivo studies using Sprague-Dawley rats or similar models. Administer the compound intravenously/orally, collect plasma samples at timed intervals, and quantify using LC-MS/MS. Key parameters include terminal half-life (t½: 5–11 hours for enantiomers), clearance (CL), and volume of distribution (Vd). Metabolism involves CYP2D6 (hydroxylation) and CYP2C9 (O-methylation), requiring microsomal stability assays to identify dominant pathways .

Q. What solvent systems are optimal for solubility testing of this compound in formulation development?

- Methodological Answer: Evaluate solubility in polar (e.g., PBS pH 7.4, 0.1N HCl) and non-polar solvents (chloroform, methanol) via shake-flask method. Carvedilol derivatives typically show high solubility in chloroform (>50 mg/mL) and PBS (>10 mg/mL) but poor solubility in water (<1 mg/mL). Melting point analysis (113.2 ± 3.1°C) confirms purity and crystalline stability .

Advanced Research Questions

Q. How does the benzyloxyphenyl pharmacophore influence sodium channel modulation in neuronal models?

- Methodological Answer: Use voltage-clamp assays in dorsal root ganglion (DRG) neurons to assess voltage-dependent Na⁺ current shifts. This compound induces a ~15.8 mV hyperpolarizing shift in fast inactivation voltage (V₁/₂) and frequency-dependent blockade. Compare with analogs lacking the benzyloxyphenyl group to isolate pharmacophore effects .

Q. What strategies optimize the bioavailability of this compound in nanoparticle formulations?

- Methodological Answer: Employ factorial design (e.g., Box-Behnken) to optimize albumin-based nanoparticles. Variables include drug-polymer ratio, crosslinking time, and pH. Target responses: particle size (<130 nm via dynamic light scattering), entrapment efficiency (>90%), and sustained release (>4 days in PBS pH 7.4). Validate predictions vs. experimental results (e.g., 123.54 nm size, 91.61% entrapment) .

Q. How is flow cytometry applied to assess the compound's pro-apoptotic effects in hepatic stellate cells (HSCs)?

- Methodological Answer: Treat HSCs (5 × 10⁴ cells/well) with Ang II and this compound (0.1–10 µM) for 24 hours. Stain with Annexin V-FITC/PI and analyze apoptosis rates via FACSCalibur. Use FACSDiva 7.0 software for quantification, with triplicate experiments to ensure statistical rigor .

Q. What in vitro dissolution models predict the compound's release from solid dispersion capsules?

- Methodological Answer: Apply USP rotating paddle method (50 rpm, 37°C) in pH 7.4 phosphate buffer. Encapsulate the compound in hard gelatin capsules and sample at 10, 20, 30, 60, and 120 minutes. Quantify release via UV spectrophotometry at 243 nm. Maintain sink conditions by replenishing buffer, ensuring >85% dissolution within 2 hours .

Q. How does this compound compare to other beta-blockers in improving cardiac function in non-ischemic models?

- Methodological Answer: In randomized trials, compare left ventricular ejection fraction (LVEF) improvements using echocardiography. Carvedilol demonstrates superior LVEF gains (7–12% absolute increase) vs. metoprolol (4–6%) in non-responders. Subgroup analysis (n = 954 patients) confirms carvedilol’s higher effect size (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。